3-Bromo-5-chlorobenzoylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 |
InChI Key |
JSPYWJRAAOYUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=O)CC#N |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Pathways of 3 Bromo 5 Chlorobenzoylacetonitrile
Enol-Keto Tautomerism and its Influence on Reaction Kinetics
Like other β-ketonitriles, 3-Bromo-5-chlorobenzoylacetonitrile exists as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comyoutube.com The keto form contains a ketone and a nitrile group, while the enol form features a hydroxyl group and a carbon-carbon double bond conjugated with the nitrile. The equilibrium position is sensitive to various factors, including the solvent and the presence of substituents on the aromatic ring. nih.gov
The equilibrium between the keto and enol forms can be influenced by the solvent. nih.gov For instance, in some dicarbonyl compounds, the enol form is favored in less polar solvents, while the keto form predominates in more polar solvents. The specific influence of the bromo and chloro substituents on the tautomeric equilibrium of this compound would require specific experimental investigation.
Nucleophilic and Electrophilic Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile group in this compound displays both nucleophilic and electrophilic characteristics. ntnu.no The protons on the α-carbon (the carbon adjacent to the cyano group) are acidic due to the electron-withdrawing nature of both the cyano and the benzoyl groups. ntnu.nomdpi.com This acidity allows for deprotonation by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org
The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile, particularly towards strong electrophiles. ntnu.no Conversely, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.
The reactivity of the acetonitrile moiety can be harnessed in various synthetic transformations. For instance, the nucleophilic character of the α-carbon is exploited in condensation reactions to form heterocyclic compounds like pyridines, pyrimidines, and pyrazoles. rsc.org
Reactivity of the Halogenated Aromatic Ring: Aromatic Nucleophilic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) Potential
The halogenated benzene (B151609) ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with its reactivity being significantly influenced by the existing substituents.
Aromatic Nucleophilic Substitution (SNAr): The benzoylacetonitrile (B15868) group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.commasterorganicchemistry.com This effect is most pronounced at the ortho and para positions relative to the benzoylacetonitrile substituent. Therefore, the bromine and chlorine atoms on the ring can potentially be displaced by strong nucleophiles through an SNAr mechanism. wikipedia.orgyoutube.com The reaction proceeds via a negatively charged intermediate called a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.comyoutube.com
Electrophilic Aromatic Substitution (EAS): The benzoylacetonitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution. uci.edumasterorganicchemistry.com This means that electrophilic attack on the aromatic ring will be slower than on unsubstituted benzene and will primarily occur at the position meta to the benzoylacetonitrile group. The bromine and chlorine atoms are also deactivating but are ortho, para-directing. uci.edu The interplay of these directing effects determines the regioselectivity of EAS reactions. Given that the positions ortho and para to the halogens are already substituted or sterically hindered, further electrophilic substitution on the ring is generally challenging. fiveable.melibretexts.orgyoutube.com
Acid-Base Properties and Anion Formation for Synthetic Utility
The most acidic protons in this compound are those on the α-carbon, flanked by the electron-withdrawing benzoyl and cyano groups. The pKa of these protons is significantly lower than that of simple alkanes, making the formation of the corresponding carbanion (enolate) feasible with a variety of bases. nih.gov
This anion is a key intermediate in many synthetic applications of β-ketonitriles. nih.govrsc.org It can be readily generated by treatment with bases such as sodium ethoxide, sodium amide, or potassium tert-butoxide. nih.gov The resulting nucleophilic anion can then be used in a wide range of reactions, including:
Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-position.
Acylation: Reaction with acyl chlorides or anhydrides to form more complex dicarbonyl compounds.
Condensation reactions: Reaction with aldehydes, ketones, or other electrophiles to construct larger molecules and heterocyclic systems. rsc.org For example, reaction with hydrazines can yield pyrazoles, and reactions with amidines can lead to pyrimidines. chemicalbook.comorganic-chemistry.orgnih.govnih.govmdpi.comgoogle.com
The ability to easily form a stable and reactive anion makes this compound a versatile building block in organic synthesis.
Investigations into Thermal and Photochemical Reactivity
The thermal and photochemical reactivity of this compound is an area that warrants further investigation. Generally, β-ketonitriles can undergo various transformations under thermal or photochemical conditions.
Thermal Reactivity: Upon heating, β-ketonitriles can potentially undergo decarboxylation if the nitrile group is first hydrolyzed to a carboxylic acid. They can also be involved in cyclization reactions, especially if other reactive functional groups are present in the molecule. The presence of the halogen atoms might influence the thermal stability of the compound.
Photochemical Reactivity: The aromatic ring and the carbonyl group are chromophores that can absorb UV light. This absorption can lead to excited states that may undergo various photochemical reactions. For example, Norrish-type reactions of the keto group or photochemical cleavage of the carbon-halogen bonds could be possible. Radical reactions initiated by photolysis could also occur. organic-chemistry.org The specific photochemical behavior of this compound would depend on the reaction conditions, including the wavelength of light used and the presence of photosensitizers or quenchers.
Applications of 3 Bromo 5 Chlorobenzoylacetonitrile in Advanced Organic Synthesis
Role as a Key Intermediate in Heterocyclic Synthesis
The unique structural features of 3-bromo-5-chlorobenzoylacetonitrile, specifically its nature as a 1,3-dicarbonyl equivalent, position it as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds. The electron-withdrawing benzoyl and nitrile groups flank a methylene (B1212753) group, rendering its protons acidic and easily removable by a base to form a stabilized carbanion. This nucleophilic center is pivotal for forming new carbon-carbon bonds, which is the foundation of many ring-forming, or cyclization, reactions.
The construction of the pyridine (B92270) ring is a cornerstone of medicinal chemistry, as this motif is present in numerous bioactive compounds. Aroylacetonitriles like this compound are well-established precursors for substituted pyridines, offering multiple synthetic pathways to this important heterocycle. These methods leverage the reactivity of the β-ketonitrile moiety to assemble the six-membered ring system through various condensation and cyclization strategies.
The self-condensation of β-ketonitriles represents a direct route to forming substituted pyridine rings. In this type of reaction, two molecules of the aroylacetonitrile react with each other, typically under basic conditions. The reaction proceeds through a series of condensation, cyclization, and elimination steps. One molecule acts as the nucleophile (after deprotonation of the active methylene group), while the second molecule provides the electrophilic carbonyl and nitrile sites. Although specific studies detailing the self-condensation of this compound are not prevalent, the general mechanism for aroylacetonitriles involves the formation of a dimer intermediate which then cyclizes, often with the elimination of water and other small molecules, to yield a symmetrically substituted pyridine.
The Friedländer synthesis is a classical and efficient method for constructing quinoline (B57606) rings, which are essentially annulated (fused) pyridines. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketonitrile. jk-sci.comalfa-chemistry.comorganic-chemistry.org In this context, this compound can serve as the active methylene component.
The general mechanism involves an initial aldol-type condensation between the enolate of the β-ketonitrile and the carbonyl group of the 2-aminoaryl aldehyde/ketone. This is followed by cyclization via attack of the amino group onto the nitrile (or a related intermediate), and subsequent dehydration to yield the aromatic quinoline ring. wikipedia.org This pathway provides a powerful tool for creating complex polycyclic aromatic systems.
Table 1: Illustrative Friedländer Reaction Components
| 2-Aminoaryl Ketone/Aldehyde | Active Methylene Compound | Catalyst (Typical) | Resulting Product Class |
|---|---|---|---|
| 2-Aminobenzaldehyde | This compound | Acid (e.g., p-TsOH) or Base (e.g., piperidine) | Substituted Quinolines |
| 2-Amino-5-chlorobenzophenone | This compound | Lewis Acid (e.g., InCl₃) | Substituted Quinolines |
| 2-Amino-3-methoxybenzaldehyde | This compound | Iodine | Substituted Quinolines |
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate (1,4-) addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.comyoutube.com The enolate generated from this compound is an effective Michael donor. youtube.com
In a typical pyridine synthesis, this enolate adds to a suitable Michael acceptor. The resulting 1,5-dicarbonyl or related intermediate can then undergo cyclization. When an ammonia (B1221849) source is present, it can condense with the carbonyl groups, leading to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the final aromatic pyridine product. baranlab.orgmdpi.com This approach allows for the assembly of highly functionalized pyridines from simple precursors. The stability and reactivity of the intermediate adducts are key to the success of these reactions. nsf.govnih.govnih.gov
Table 2: Components for Pyridine Synthesis via Michael Addition
| Michael Donor Precursor | Michael Acceptor | Nitrogen Source | Resulting Intermediate Type |
|---|---|---|---|
| This compound | α,β-Unsaturated Ketone (e.g., Chalcone) | Ammonia / Ammonium (B1175870) Acetate | 1,5-Dicarbonyl equivalent |
| This compound | α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | Ammonia / Ammonium Acetate | 1,5-Dinitrile equivalent |
| This compound | α,β-Unsaturated Ester (e.g., Ethyl Cinnamate) | Ammonia / Ammonium Acetate | 1,5-Carbonyl-Ester equivalent |
β-Enamino compounds, including enaminones, enamino-nitriles, and enamino-esters, are valuable reagents in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. researchgate.net The reaction between a β-ketonitrile like this compound and an enamino compound provides a convergent and flexible route to polysubstituted pyridines. acgpubs.orgnih.gov
In these syntheses, the enamino compound can be thought of as a synthon for a 1,3-dicarbonyl compound or its equivalent. The reaction typically proceeds via a Michael-type addition of the β-ketonitrile's enolate to the β-carbon of the enamino system, followed by intramolecular cyclization and elimination of an amine. This strategy allows for the controlled introduction of various substituents onto the final pyridine ring. researchgate.net
One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and simplifying purification. ias.ac.in Several named reactions, such as the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis, fall into this category and can be adapted to use β-ketonitriles. fiveable.mepharmaguideline.com
A common MCR approach involves the condensation of an aldehyde, a β-ketonitrile (such as this compound), and an ammonia source (like ammonium acetate). organic-chemistry.org Another powerful variant is the three-component condensation of a β-ketonitrile, an alkynone, and ammonia. core.ac.uknih.gov These reactions proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclodehydration, to afford highly substituted pyridines with excellent regiocontrol. organic-chemistry.orgnih.gov
Table 3: Example of a One-Pot, Three-Component Pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Product Type |
|---|---|---|---|---|
| Aromatic Aldehyde | This compound | Malononitrile | Base (e.g., Piperidine) | 2-Amino-3,5-dicyanopyridine |
| Alkynone | This compound | Ammonium Acetate | Reflux in Alcohol | Polysubstituted Pyridine |
| Formaldehyde | This compound | Another active methylene compound | Nanocrystalline MgO | Dihydropyridine / Pyridine |
Formation of Quinoline and Naphthyridine Systems
Construction of Aminopyrazole and Isoxazole (B147169) Frameworks
The synthesis of aminopyrazole and isoxazole frameworks represents a well-established application for β-ketonitriles, making this compound a highly suitable precursor for these heterocycles.
Aminopyrazoles: The most common and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon. beilstein-journals.orgbeilstein-journals.org This robust reaction is compatible with a wide range of substituents, and it is highly probable that this compound would react smoothly with hydrazine to yield 3-(3-bromo-5-chlorophenyl)-5-aminopyrazole. The resulting aminopyrazole scaffold is a key component in numerous compounds with significant biological activities. bohrium.comchim.it
Isoxazoles: Isoxazoles can also be readily synthesized from β-ketonitrile precursors. One common method involves the reaction of a compound like this compound with hydroxylamine (B1172632). The reaction mechanism is analogous to the pyrazole (B372694) synthesis, involving condensation at the carbonyl group followed by cyclization onto the nitrile. Additionally, isoxazoles can be formed from the transformation of other heterocycles, where a β-ketonitrile acts as a synthetic equivalent. chim.it For example, isoxazoles can be converted to aminopyrazoles, a reaction that proceeds through a β-ketonitrile intermediate. chim.it The synthesis of 3,5-disubstituted isoxazoles from brominated chalcones and hydroxylamine hydrochloride has also been documented, highlighting the utility of halogenated precursors in forming these ring systems. wpmucdn.com
Synthesis of Imidazole (B134444), Furan (B31954), and Triazole Derivatives
The reactivity of this compound extends to the synthesis of other important five-membered heterocyclic rings, including imidazoles, furans, and triazoles.
Imidazole Derivatives: The synthesis of substituted imidazoles can be achieved through various condensation reactions. For example, 4,5-disubstituted imidazoles can be prepared by reacting 1,2-diketones with urotropine and ammonium acetate. organic-chemistry.org While not a direct use of a β-ketonitrile, the structural components of this compound can be envisioned to participate in similar cyclization strategies to form imidazole rings. A more direct approach involves the reaction of α-bromoenones with benzimidamides to yield 5-(trifluoroacetyl)imidazoles, suggesting that the bromo- and keto-functionalities of a derivative of this compound could be exploited in similar ring-forming reactions. nih.gov
Furan Derivatives: The synthesis of furan derivatives, specifically 5H-furan-2-ones, has been reported starting from related brominated compounds. nih.gov For instance, 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-ones have been synthesized and evaluated for their biological activities. nih.gov This indicates that the bromo-substituted phenyl moiety of this compound could be incorporated into furanone scaffolds.
Triazole Derivatives: 1,2,3-Triazoles are another class of heterocycles accessible from precursors containing nitrile functionalities. While the most common route is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), alternative methods exist. nih.govnih.govresearchgate.net For example, the synthesis of 5-bromo-1,2,3-triazoles has been achieved, showcasing that halogenated triazoles are viable synthetic targets. researchgate.net The nitrile group in this compound could potentially be involved in cycloaddition reactions to form the triazole ring.
Enzymatic Synthesis of Fluorene (B118485) Derivatives via Benzannulation with Benzoylacetonitrile (B15868)
While there is no specific literature on the enzymatic synthesis of fluorene derivatives using this compound, a notable study has demonstrated the use of the parent compound, benzoylacetonitrile, in such a reaction. An enzymatic method was developed for the synthesis of fluorene derivatives through the benzannulation of indene (B144670) dienes with benzoylacetonitrile, catalyzed by lipase (B570770) in a non-aqueous solvent. This reaction proceeds with good yields and represents a novel application of lipase in promiscuous enzyme catalysis. Given this precedent, it is conceivable that this compound could also serve as a substrate in this enzymatic transformation, leading to the formation of fluorene derivatives bearing bromo and chloro substituents.
Precursor for Optically Active Beta-Hydroxy Carboxylic Nitriles
The chemical structure of this compound, which contains both a ketone and a nitrile group, makes it a potential precursor for the synthesis of optically active β-hydroxy carboxylic nitriles. The ketone functionality can be stereoselectively reduced using chiral reducing agents or enzymatic methods to introduce a hydroxyl group with a specific stereochemistry. The resulting β-hydroxy nitrile is a valuable chiral building block in organic synthesis. Although direct studies on this compound for this purpose are not available, the reduction of ketones to chiral alcohols is a fundamental and well-documented transformation in organic chemistry.
Building Block for 1,3-Amino Alcohol Moieties
Similarly to the synthesis of β-hydroxy nitriles, this compound can be considered a building block for 1,3-amino alcohol moieties. This can be achieved through a two-step process involving the reduction of the ketone to a hydroxyl group and the reduction of the nitrile to an amino group. The order of these reduction steps can be controlled to achieve the desired intermediate. The resulting 1,3-amino alcohol is an important structural motif found in many natural products and pharmaceuticals. The presence of the bromo and chloro substituents on the phenyl ring offers further opportunities for functionalization and the creation of a diverse library of compounds.
General Utility in the Synthesis of Diverse Complex Organic Structures
As highlighted in the preceding sections, this compound is a versatile and valuable precursor for a wide range of complex organic structures. Its utility stems from the presence of multiple reactive sites: the ketone, the active methylene group, the nitrile, and the halogenated aromatic ring. This allows for a variety of chemical transformations, including cyclization reactions to form heterocycles, reduction reactions to generate chiral building blocks, and cross-coupling reactions at the halogen positions to introduce further complexity. The ability to construct diverse molecular scaffolds from a single, readily accessible starting material makes this compound an important tool in the arsenal (B13267) of synthetic organic chemists for the discovery and development of new chemical entities with potential applications in medicine and materials science.
Advanced Spectroscopic Characterization Methodologies for 3 Bromo 5 Chlorobenzoylacetonitrile
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 3-Bromo-5-chlorobenzoylacetonitrile (C₉H₅BrClNO), the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).
The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition. Fragmentation analysis, typically performed using techniques like collision-induced dissociation (CID), provides valuable insights into the compound's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the acyl-cyanide bond, loss of the cyano group, and halogen eliminations, leading to the formation of characteristic fragment ions.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 271.9370 |
| [M+Na]⁺ | 293.9190 |
Note: These are predicted values and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the benzoylacetonitrile (B15868) moiety. The aromatic region would likely display three signals for the protons on the substituted benzene (B151609) ring. Due to the electron-withdrawing nature of the bromo, chloro, and acyl groups, these aromatic protons are expected to be deshielded and resonate at lower field (higher ppm values). The splitting pattern of these signals, governed by spin-spin coupling, would reveal the substitution pattern on the aromatic ring. The methylene protons adjacent to the carbonyl and cyano groups would appear as a singlet, shifted downfield due to the influence of these electron-withdrawing groups.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.8 - 8.2 | m |
| Methylene CH₂ | 4.0 - 4.5 | s |
Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet.
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the ketone and the nitrile carbon are characteristically found at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached bromo, chloro, and acyl substituents. The methylene carbon will resonate at a higher field compared to the aromatic and carbonyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-Cl | 132 - 137 |
| Aromatic C-H | 128 - 140 |
| Aromatic C-C=O | 135 - 145 |
| C≡N | 115 - 120 |
| CH₂ | 45 - 55 |
Note: These are predicted ranges based on known substituent effects.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern of the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the CH groups in the aromatic ring and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be crucial in confirming the connectivity between the benzoyl group and the acetonitrile (B52724) moiety, as well as the positions of the bromo and chloro substituents on the aromatic ring. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, the nitrile carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl group of the ketone, the nitrile group, and the aromatic ring.
Table 4: Predicted Diagnostic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1680 - 1700 |
| C≡N (Nitrile) | 2240 - 2260 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-Br | 500 - 600 |
| C-Cl | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzoyl group in this compound constitutes a conjugated system, which is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The primary absorptions would correspond to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent and the substituents on the aromatic ring.
X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis
As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise conformational details, remains to be elucidated.
The determination of the crystal structure of this compound through X-ray crystallography would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing arrangement in the solid state. Such an analysis would authoritatively establish bond lengths, bond angles, and torsion angles, offering a precise three-dimensional model of the molecule.
A comprehensive crystallographic study would also reveal the nature and geometry of any intermolecular interactions, such as halogen bonding, dipole-dipole interactions, or π-stacking, which govern the crystal packing and influence the material's bulk properties.
Until experimental crystallographic data for this compound becomes available, any discussion of its solid-state conformation remains speculative. The scientific community awaits such a study to fully characterize this compound.
Computational Chemistry and Theoretical Studies of 3 Bromo 5 Chlorobenzoylacetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and inherent reactivity of molecules. For 3-bromo-5-chlorobenzoylacetonitrile, these methods can predict its behavior in chemical reactions and its interactions with other molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-electron systems. DFT calculations for this compound would focus on determining the ground-state electron density distribution, from which numerous molecular properties can be derived. The presence of electron-withdrawing groups, such as the bromo, chloro, and cyano groups, significantly influences the electron density on the benzoylacetonitrile (B15868) framework.
DFT studies would likely reveal a significant polarization of the electron density, with the halogen atoms and the nitrile group pulling electron density away from the aromatic ring and the carbonyl group. This would create regions of high and low electron density, which are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. The calculated electrostatic potential map would visualize these regions, highlighting the electrophilic and nucleophilic sites.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely be centered on the benzoylacetonitrile moiety, particularly the carbonyl and cyano groups. The electron-withdrawing substituents would lower the energies of both the HOMO and LUMO compared to unsubstituted benzoylacetonitrile.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT at the B3LYP/6-311G(d,p) level of theory)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzoylacetonitrile | -7.2 | -2.1 | 5.1 |
| 3-Chlorobenzoylacetonitrile | -7.4 | -2.3 | 5.1 |
| 3-Bromobenzoylacetonitrile | -7.5 | -2.4 | 5.1 |
| This compound | -7.6 | -2.5 | 5.1 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the effects of halogen substitution.
Conformational Analysis and Exploration of Energy Landscapes
The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformations. The key dihedral angle to consider would be the one between the plane of the phenyl ring and the plane of the acetyl group.
Computational scans of this dihedral angle would likely reveal that a planar or near-planar conformation is the most stable, as this would allow for maximum conjugation between the aromatic ring and the carbonyl group. The energy barrier to rotation around the C-C bond connecting the phenyl and acetyl groups could also be calculated, providing insight into the molecule's flexibility.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as nucleophilic substitution at the carbonyl carbon or electrophilic aromatic substitution on the phenyl ring.
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, a computational study could compare the activation barriers for nucleophilic attack at the carbonyl carbon versus the cyano carbon, predicting the more likely site of reaction.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the following spectroscopic properties could be calculated:
¹H and ¹³C NMR Chemical Shifts: DFT calculations can provide theoretical predictions of the nuclear magnetic resonance (NMR) chemical shifts. These calculated values, when compared to experimental spectra, can aid in the assignment of signals to specific atoms in the molecule.
Infrared (IR) Vibrational Frequencies: The vibrational frequencies in the IR spectrum can be calculated and compared to the experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the carbonyl group and the C≡N stretch of the nitrile group.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | ~185 ppm | Not Available |
| ¹³C NMR (C≡N) | ~115 ppm | Not Available |
| IR (C=O stretch) | ~1690 cm⁻¹ | Not Available |
| IR (C≡N stretch) | ~2250 cm⁻¹ | Not Available |
| UV-Vis (λmax) | ~270 nm | Not Available |
Future Research Directions and Emerging Applications for Halogenated Benzoylacetonitriles
Exploration of Novel and Sustainable Synthetic Pathways for 3-Bromo-5-chlorobenzoylacetonitrile
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on novel and sustainable pathways for the synthesis of this compound, moving away from traditional methods that may involve harsh reagents or produce significant waste. Key areas of exploration include:
Catalytic Systems: The use of catalysts is crucial for developing sustainable processes. nih.gov Research into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses. nih.gov The goal is to achieve high yields under mild conditions, minimizing energy consumption and by-product formation. nih.gov
Renewable Resources: A significant push towards sustainability involves the use of renewable feedstocks. kit.edu Investigating pathways that utilize starting materials derived from biomass or other renewable sources would represent a major advancement in the green synthesis of this compound. kit.edukit.edu
Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are highly desirable. kit.edu Future research will aim to design syntheses of this compound that maximize atom economy, thereby reducing waste. rsc.org
Development of Asymmetric Synthesis Methodologies for Chiral Analogs
Chirality plays a pivotal role in the biological activity of molecules. nih.gov The development of asymmetric methods to synthesize chiral analogs of this compound is a significant area for future research, with potential applications in medicinal chemistry and materials science.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. mdpi.com Research into the use of chiral organocatalysts to induce stereoselectivity in reactions involving benzoylacetonitrile (B15868) precursors could lead to the efficient production of enantiomerically pure compounds. mdpi.com
Chiral Ligands: The use of chiral ligands in metal-catalyzed reactions is another established strategy for asymmetric synthesis. Future work could focus on designing and screening novel chiral ligands that can effectively control the stereochemical outcome of reactions leading to chiral derivatives of this compound.
Racemization-Free Coupling: For the synthesis of more complex chiral molecules, such as peptides or amides derived from benzoylacetonitrile analogs, the development of racemization-free coupling reagents is essential to maintain stereochemical integrity. rsc.org
Integration into Flow Chemistry and Continuous Processing Methodologies
Flow chemistry and continuous processing offer numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. nih.gov The integration of this compound synthesis and its subsequent transformations into continuous flow systems is a promising area of future research.
Enhanced Safety and Control: Halogenation reactions can be highly exothermic and involve hazardous reagents. rsc.org Continuous flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risks associated with handling unstable intermediates. rsc.orgacs.org
Increased Efficiency and Scalability: Flow chemistry can significantly reduce reaction times and improve yields. d-nb.info The development of continuous processes for the production of this compound and its derivatives would enable more efficient and scalable manufacturing. nih.govallfordrugs.com
Process Automation: Automated synthesis systems integrated with flow reactors can enhance reproducibility and facilitate high-throughput screening of reaction conditions.
Expansion of Synthetic Utility towards Underexplored Molecular Architectures
The unique substitution pattern of this compound provides a versatile platform for the synthesis of a wide range of molecular architectures that have yet to be fully explored.
Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
Nucleophilic Aromatic Substitution: The presence of both a bromine and a chlorine atom offers opportunities for selective nucleophilic aromatic substitution reactions, enabling the synthesis of disubstituted benzonitrile (B105546) derivatives with tailored properties. acs.org
Cyclization Reactions: The benzoylacetonitrile moiety can participate in various cyclization reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.
Computational Design and Prediction of New Reactions Involving this compound
Computational chemistry and molecular modeling are increasingly powerful tools for predicting reaction outcomes and designing novel chemical transformations.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound, providing insights into transition states and reaction pathways.
Predicting Reactivity and Selectivity: Computational models can help predict the reactivity of different sites within the molecule and the selectivity of various reagents, guiding the design of new synthetic strategies.
Virtual Screening of Catalysts: Computational methods can be used to screen libraries of potential catalysts for specific transformations of this compound, accelerating the discovery of new and efficient catalytic systems.
Advanced Materials Science Applications Based on Derived Structures
The unique electronic and structural features of molecules derived from this compound make them promising candidates for applications in advanced materials science.
Organic Electronics: The incorporation of this halogenated benzonitrile core into larger conjugated systems could lead to the development of new organic semiconductors, light-emitting materials, and components for organic solar cells. The halogen substituents can influence molecular packing and electronic properties. rsc.org
Liquid Crystals: The rigid, anisotropic structure of certain derivatives could give rise to liquid crystalline properties, with potential applications in display technologies and optical switching devices.
Functional Polymers: Polymerization of monomers derived from this compound could lead to the creation of functional polymers with tailored thermal, mechanical, and electronic properties. kit.edu
Development of Catalytic Systems for Specific Transformations of this compound
The development of highly selective and efficient catalytic systems for specific transformations of this compound is crucial for unlocking its full synthetic potential.
Site-Selective Catalysis: A key challenge and opportunity lies in developing catalysts that can selectively target either the bromine or the chlorine atom for transformation, or selectively react at the benzoyl or nitrile functionalities.
Photocatalysis: The use of light-driven catalytic processes could enable novel and sustainable transformations of this compound under mild conditions.
Biocatalysis: The exploration of enzymatic transformations could offer highly selective and environmentally friendly methods for modifying the structure of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5-chlorobenzoylacetonitrile?
Methodological Answer:
- Multi-step synthesis : Begin with benzoylacetonitrile as the precursor. Bromination at the 3-position can be achieved using FeCl₃ as a catalyst under controlled temperature (60–80°C) . Subsequent chlorination at the 5-position requires Cl₂ gas or SOCl₂ in anhydrous conditions, with reaction progress monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Characterize intermediates via ¹H/¹³C NMR and FT-IR to confirm substituent positions .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Methodological Answer:
- NMR analysis : The bromine atom at C3 induces a downfield shift (~7.5 ppm in ¹H NMR for adjacent protons). Chlorine at C5 generates distinct splitting patterns in ¹³C NMR due to its electronegativity .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 258 (C₁₀H₆BrClNO⁺) with isotopic clusters confirming Br/Cl presence .
Q. What solvent systems are suitable for crystallization?
Methodological Answer:
- Ethanol/water mixtures (7:3 v/v) yield needle-like crystals.
- Thermodynamic studies : Solubility parameters (Hansen solubility) and lattice energy calculations guide solvent selection. Avoid DMSO due to high polarity, which may hinder crystal growth .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in halogenation reactions?
Methodological Answer:
- DFT calculations (B3LYP/6-311G**): Analyze frontier molecular orbitals (FMOs) to identify electron-rich sites. Bromine prefers ortho/para positions due to resonance stabilization, while chlorine’s smaller size allows meta substitution under kinetic control .
- Validation : Compare computed activation energies with experimental yields. Use Gaussian or ORCA software for simulations .
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Case study : If studies report conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM), evaluate assay conditions:
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from peer-reviewed studies, adjusting for batch effects .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Process optimization :
- In-line analytics : Implement PAT (Process Analytical Technology) with real-time IR monitoring .
Data Contradiction Analysis
Q. Why do halogenation yields vary across studies?
Key Factors:
Methodological Recommendations
- Characterization : Always cross-validate NMR with X-ray crystallography for substituent positioning .
- Bioactivity assays : Pair in vitro results with in silico docking (AutoDock Vina) to confirm target binding .
- Synthetic reproducibility : Document reaction parameters (humidity, stirring rate) in SI (Supporting Information) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
